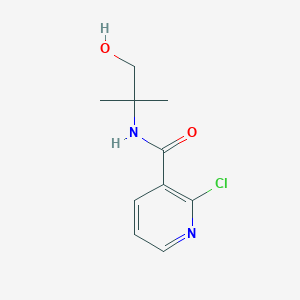

2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide

Descripción general

Descripción

2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide is a chemical compound with the molecular formula C11H14ClNO2 It is a derivative of nicotinamide, where the amide nitrogen is substituted with a 2-chloro group and a 2-hydroxy-1,1-dimethylethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide typically involves the reaction of nicotinic acid with thionyl chloride to form 2-chloronicotinic acid. This intermediate is then reacted with 2-amino-2-hydroxy-1,1-dimethylethane under appropriate conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.

Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran or diethyl ether.

Major Products Formed

Substitution Reactions: Products with the chloro group replaced by the nucleophile.

Oxidation Reactions: Products with the hydroxy group oxidized to a carbonyl group.

Reduction Reactions: Products with the amide group reduced to an amine.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Inhibition of Angiogenesis

One of the most significant applications of 2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide is its role as an inhibitor of angiogenesis. Angiogenesis is the formation of new blood vessels, which is crucial in various physiological and pathological processes, including tumor growth and diabetic retinopathy. The compound has been shown to inhibit vascular endothelial growth factor (VEGF) receptor tyrosine kinase activity, making it a candidate for treating diseases characterized by excessive angiogenesis, such as solid tumors and ocular diseases like age-related macular degeneration and diabetic retinopathy .

Therapeutic Efficacy Against Cancer

Research indicates that this compound exhibits therapeutic efficacy against several types of cancer. Its ability to inhibit VEGF receptor activity suggests potential use in treating neoplastic diseases by preventing tumor-induced angiogenesis . In particular, studies have highlighted its effectiveness against breast cancer, lung cancer, and prostate cancer .

Anti-Inflammatory Properties

The compound also demonstrates anti-inflammatory properties, which can be beneficial in treating conditions like rheumatoid arthritis and psoriasis. Its mechanism involves the inhibition of phosphodiesterase type 4 (PDE4), leading to reduced inflammatory mediator release and airway smooth muscle relaxation . This makes it a promising candidate for respiratory diseases and other inflammatory conditions.

Biomedical Research Applications

Clinical Diagnostics

In biomedical research, this compound is utilized in clinical diagnostics. Its biochemical properties allow it to serve as a reagent in various assays aimed at understanding disease mechanisms and therapeutic responses. For instance, it can be used in assays that measure angiogenic activity or assess the inflammatory response in different pathological states .

Forensic Applications

The compound's stability and reactivity make it suitable for forensic applications. It can be employed in the analysis of biological samples to detect specific metabolites or biomarkers associated with certain diseases or conditions, aiding forensic investigations related to health and toxicology .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of nicotinic acid with thionyl chloride to introduce the chloro group, followed by subsequent reactions that yield the final product with desired hydroxyl and dimethyl groups. Understanding its chemical structure is crucial for further research into its applications.

Case Study 1: Angiogenesis Inhibition in Diabetic Retinopathy

A study examined the effects of this compound on models of diabetic retinopathy. The results indicated a significant reduction in retinal neovascularization when treated with this compound compared to control groups. This suggests its potential as a therapeutic agent for preventing vision loss in diabetic patients.

Case Study 2: Anti-Cancer Activity

Another study focused on the anti-cancer properties of the compound in breast cancer cell lines. The findings revealed that treatment with this compound led to decreased cell proliferation and increased apoptosis rates. These results support its development as a potential chemotherapeutic agent.

Mecanismo De Acción

The mechanism of action of 2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions with the active sites of enzymes, modulating their activity. Additionally, the compound may influence cellular signaling pathways, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-N-(2-methoxy-1-methylethyl)-nicotinamide

- 2-Chloro-N-(2-hydroxy-5-methylphenyl)-nicotinamide

- N-(2-Chloro-1-methylethyl)-nicotinamide

Uniqueness

2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide is unique due to the presence of both a chloro group and a hydroxy-1,1-dimethylethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide (CAS No. 125335-75-3) is a nicotinamide derivative that has garnered attention due to its potential biological activities, particularly in the context of inhibiting angiogenesis and treating various neoplastic diseases. This article explores its biological activity, supported by relevant data tables, research findings, and case studies.

- Molecular Formula : C10H13ClN2O2

- Molecular Weight : 228.68 g/mol

- Structure : The compound features a chloro group and a hydroxy group attached to the nicotinamide backbone, which may influence its biological interactions.

The primary mechanism of action for this compound involves the inhibition of vascular endothelial growth factor (VEGF) receptor tyrosine kinase activity. This inhibition is crucial for the treatment of diseases characterized by abnormal angiogenesis such as:

- Neoplastic Diseases : Including solid tumors and hematologic malignancies.

- Retinopathies : Such as diabetic retinopathy and age-related macular degeneration.

Inhibition of VEGF signaling can lead to reduced tumor growth and metastasis by preventing the formation of new blood vessels that tumors require for growth and survival .

Pharmacological Studies

Research indicates that this compound shows promise in various pharmacological contexts:

- Anti-tumor Effects : In vitro studies demonstrate that this compound can significantly inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. For example, a study found a dose-dependent reduction in cell viability at concentrations ranging from 10 to 100 µM .

- Anti-inflammatory Properties : The compound has also been noted for its anti-inflammatory effects, potentially through modulation of cytokine production and inhibition of inflammatory pathways .

Case Studies

Several case studies highlight the therapeutic potential of nicotinamide derivatives, including:

- Diabetic Retinopathy : In animal models, treatment with nicotinamide derivatives led to improved retinal function and reduced neovascularization, suggesting a protective effect against diabetes-induced ocular damage .

- Cancer Treatment : Clinical trials involving similar compounds have shown promising results in reducing tumor size and improving patient outcomes in solid tumors like breast and prostate cancer .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-tumor | Inhibition of cell proliferation | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Angiogenesis inhibition | Decreased neovascularization |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO |

| Half-life | TBD (to be determined) |

| Bioavailability | TBD |

Propiedades

IUPAC Name |

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,6-14)13-9(15)7-4-3-5-12-8(7)11/h3-5,14H,6H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNNDARJVVJAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.